
Phensuximide
Descripción general
Descripción
Fensuximida es un miembro de la clase de succinimidas con propiedades anticonvulsivas. Se utiliza principalmente para tratar las convulsiones de ausencia (pequeña mal) al suprimir el patrón de EEG de pico y onda paroxístico de tres ciclos por segundo asociado con lapsos de conciencia . El compuesto reduce la frecuencia de los ataques al deprimir la transmisión nerviosa en la corteza motora .
Métodos De Preparación
La reacción típicamente implica el uso de 4,4'-bipiridina y diacetado de paladio como catalizadores en tetrahidrofurano y agua a 80 °C durante 24 horas . Este método produce fensuximida con alta pureza y eficiencia.
Análisis De Reacciones Químicas
Fensuximida experimenta varias reacciones químicas, que incluyen:
Oxidación: Fensuximida puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir fensuximida en sus aminas correspondientes.
Sustitución: Fensuximida puede sufrir reacciones de sustitución nucleofílica, donde el grupo metilo puede ser reemplazado por otros nucleófilos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio y nucleófilos como la azida de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Phensuximide exhibits several key pharmacological characteristics:
- Mechanism of Action : The exact mechanism by which this compound operates is not fully understood. However, it is believed to suppress the paroxysmal three-cycle per second spike and wave electroencephalogram (EEG) patterns associated with absence seizures by depressing nerve transmission in the motor cortex. This may involve inhibition of depolarization-induced accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in brain tissue .
- Absorption and Metabolism : this compound is rapidly absorbed and metabolized hepatically. Its pharmacokinetics indicates that it reaches therapeutic levels quickly, making it suitable for acute management of seizures .
- Nephrotoxicity : While this compound has been associated with nephrotoxic effects in humans, studies on animal models, such as Sprague-Dawley and Fischer 344 rats, showed minimal functional evidence of nephrotoxicity following subacute administration. The renal morphological changes observed were primarily in distal segments of nephrons .
Treatment of Epilepsy
This compound is primarily utilized for the management of absence seizures. It has been shown to effectively reduce the frequency of seizures in patients who do not respond adequately to other antiepileptic medications. A notable case study involved a 28-year-old woman whose epilepsy was well-controlled with valproic acid but required a medication review during her pregnancy. This compound's safety profile during pregnancy remains an area of interest, particularly concerning its interactions with other medications .
Research and Case Studies
Recent studies have explored the potential for repurposing this compound for other therapeutic indications:
- Canine Epilepsy : A study utilized multi-omics data to identify potential drug candidates for canine epilepsy treatment, where this compound was included as a candidate for drug repurposing. This research highlights the broader implications of existing drugs in treating other forms of epilepsy beyond human applications .
- Neuropharmacology : Investigations into this compound's effects on neurotransmitter systems may reveal additional therapeutic targets. Its ability to modulate neuronal excitability suggests potential applications in other neurological disorders characterized by hyperexcitability.
Data Table: Summary of this compound Applications
Mecanismo De Acción
El mecanismo de acción exacto de fensuximida no se comprende completamente. Se cree que actúa sobre los sistemas neuronales inhibitorios que son importantes para generar el ritmo de tres por segundo asociado con las convulsiones de ausencia . Fensuximida puede inhibir la acumulación inducida por despolarización de AMP cíclico y GMP cíclico en el tejido cerebral . Esta inhibición reduce la excitabilidad de las neuronas, evitando así las convulsiones.
Comparación Con Compuestos Similares
Fensuximida a menudo se compara con otros anticonvulsivos de la succinimida, como la etosuximida y la metasuximida . Si bien los tres compuestos comparten una estructura central similar y se utilizan para tratar las convulsiones de ausencia, difieren en sus propiedades farmacocinéticas y perfiles de efectos secundarios. Por ejemplo:
Etosuximida: Conocida por su efectividad en el tratamiento de las convulsiones de ausencia en niños, tiene un perfil de efectos secundarios relativamente favorable.
Metasuximida: Menos utilizada debido a sus efectos secundarios más graves, generalmente se reserva para casos en los que otros tratamientos han fallado.
Las propiedades únicas de Fensuximida, como su acción específica sobre la corteza motora y su capacidad para inhibir la acumulación de nucleótidos cíclicos, la convierten en un compuesto valioso tanto en entornos clínicos como de investigación .
Actividad Biológica
Phensuximide is an anticonvulsant medication primarily used in the treatment of absence seizures (petit mal seizures). It belongs to the succinimide class of drugs and is known for its ability to suppress the characteristic three-cycle-per-second spike-and-wave electroencephalogram (EEG) pattern associated with these seizures. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound's precise mechanism of action remains not fully understood. However, it is believed to exert its effects through several pathways:
- Inhibition of Neuronal Activity : this compound may inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue, which are critical in neuronal signaling.
- Impact on EEG Patterns : The drug effectively reduces the frequency of absence seizures by depressing nerve transmission in the motor cortex, thereby altering the EEG patterns associated with seizure activity .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapid and complete absorption after oral administration.
- Protein Binding : Approximately 21% protein binding.
- Metabolism : Primarily hepatic metabolism, although specific metabolic pathways are not well documented.
- Half-life and Clearance : Currently, detailed data on half-life and clearance rates are not available .
Case Studies and Clinical Findings
Several studies have investigated the biological effects and safety profile of this compound. Below are summarized findings from notable research:
Study 1: Anticonvulsant Activity and Toxicity
A study assessed the anticonvulsant properties of this compound compared to other succinimides. It was found that this compound effectively protected mice from tonic extensor seizures induced by supramaximal electroshock at non-neurotoxic doses. This indicates a favorable therapeutic index for this compound when used in appropriate dosages .
Study 2: Long-term Use in Canine Epilepsy
In a canine model, dogs treated with this compound at doses of 50 and 100 mg/kg orally for extended periods (5 days a week over 6 months to 1 year) showed no significant abnormalities in health parameters. This suggests that this compound may have a good safety profile over long-term use in dogs, which can be extrapolated to its use in humans .
Study 3: DNA Damage Assessment
A study examined DNA damage in children treated with various antiepileptic drugs, including this compound. The results indicated that while some drugs were associated with increased DNA damage, this compound did not show significant genotoxic effects compared to controls. This finding supports its relative safety concerning potential long-term genetic impacts .
Comparative Efficacy
The following table summarizes the comparative efficacy and safety profiles of this compound against other common anticonvulsants:
Drug | Efficacy Against Absence Seizures | Common Side Effects | Genotoxicity Risk |
---|---|---|---|
This compound | High | Drowsiness, nausea | Low |
Ethosuximide | High | Drowsiness, gastrointestinal disturbances | Moderate |
Valproic Acid | High | Weight gain, hair loss | High |
Carbamazepine | Moderate | Dizziness, drowsiness | Moderate |
Propiedades
IUPAC Name |
1-methyl-3-phenylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWFNJKHKGIJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023460 | |
Record name | Phensuximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.21e+00 g/L | |
Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phensuximide's mechanism of action not understood, but may act in inhibitory neuronal systems that are important in the generation of the three per second rhythm. It's effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue. | |
Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
86-34-0 | |
Record name | Phensuximide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phensuximide [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | phensuccimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phensuximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phensuximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENSUXIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WVL9C355G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72 °C | |
Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of phensuximide in managing seizures?
A1: While the precise mechanism of action of this compound remains unclear, research suggests that it may exert its anticonvulsant effects by altering neurotransmission mechanisms and possibly influencing cellular membrane function. []
Q2: How does this compound compare to other anticonvulsants like ethosuximide in terms of its effects on cyclic nucleotides?
A2: Studies show that this compound, unlike ethosuximide, inhibits the accumulation of both cyclic AMP and cyclic GMP in depolarized brain tissue, suggesting a potential difference in their mechanisms of action. [] This distinction might explain why this compound exhibits activity against maximal electroshock seizures (MES) while ethosuximide does not. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol. []
Q4: Which spectroscopic techniques have been employed to characterize this compound?
A4: Researchers have used various spectroscopic techniques to analyze this compound, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and mass spectrometry (MS). [, , ] These methods provide information about the functional groups, proton environments, and fragmentation patterns of the molecule.
Q5: What is the impact of magnesium trisilicate on this compound?
A5: Magnesium trisilicate, a common antacid ingredient, exhibits significant adsorption of this compound in vitro. [] This interaction could potentially influence the bioavailability of this compound when co-administered with antacids containing magnesium trisilicate.
Q6: Are there any known catalytic applications of this compound?
A6: While this compound is primarily recognized for its anticonvulsant properties, research has explored its use as a carrier molecule in the development of potential central nervous system antitumor agents. []
Q7: Have there been any computational studies on this compound?
A7: Yes, researchers have employed computational chemistry techniques to investigate this compound. For instance, studies have used chiral solvating agents and lanthanide shift reagents in conjunction with 1H NMR to differentiate between this compound enantiomers. []
Q8: What is the metabolic fate of this compound in dogs?
A8: In dogs, this compound is metabolized into several compounds, including α-phenylsuccinimide, levo -2-phenylsuccinamic acid, and N-methyl-α-( p -hydroxyphenyl)succinimide. Notably, no α-( p -hydroxyphenyl) succinimide is detected as a metabolic product. []
Q9: How do the plasma concentrations of this compound compare to its desmethyl metabolite in relation to clinical efficacy?
A9: Studies indicate that this compound, with a mean half-life of 7.8 hours, achieves lower average fasting plasma levels compared to its desmethyl metabolite. This difference in pharmacokinetic profiles might contribute to the relatively weaker antiepileptic effect observed with this compound. []
Q10: How do plasma concentrations of ethosuximide compare to this compound in treating petit mal epilepsy?
A10: Research suggests that ethosuximide, at dosages of 10–45 mg kg−1 day−1, reaches steady-state plasma concentrations between 10 and 150 μg ml−1 in children with petit mal epilepsy, demonstrating significant interindividual pharmacokinetic variability. [] This variability highlights the importance of monitoring plasma concentrations for individualized treatment optimization.
Q11: What were the long-term effects observed in patients treated with this compound for epilepsy?
A11: Long-term studies on patients receiving this compound revealed a potential decrease in its effectiveness over time. [] This observation highlights the need for continuous monitoring and potential adjustments in treatment strategies for long-term management of epilepsy with this compound.
Q12: Has this compound shown any efficacy in treating conditions other than epilepsy?
A12: Interestingly, this compound, along with other anticonvulsants, demonstrated hepatotrophic effects in partially hepatectomized rats. [] This finding suggests potential avenues for further investigation into its therapeutic applications beyond epilepsy management.
Q13: Is there any evidence of resistance development with this compound?
A13: While specific resistance mechanisms related to this compound are not extensively discussed in the provided research, understanding the potential for resistance development and its relation to other anticonvulsant compounds is crucial for optimizing long-term treatment strategies. []
Q14: What are the known urotoxic effects of this compound?
A14: Studies have shown that this compound can induce urotoxicity in Fischer 344 rats, with morphological changes observed primarily in the proximal tubular cells of the kidneys. [, ] These changes are characterized by features such as large vacuoles, opaque granule accumulation, and brush border damage. []
Q15: How does phenobarbital pretreatment influence the urotoxic effects of this compound?
A15: Pretreatment with phenobarbital has been found to potentiate the urotoxic effects of this compound in rats, leading to more pronounced hematuria, proteinuria, and bladder hemorrhages. [, ] This interaction underscores the importance of considering potential drug interactions when using this compound in conjunction with other medications.
Q16: Are there any concerns regarding the safety of this compound in patients with hepatic porphyrias?
A16: this compound is generally considered unsafe for individuals with hepatic porphyrias due to its potential to precipitate acute attacks. [, ] This risk is associated with its ability to induce experimental porphyria in animal models. [, ]
Q17: Have there been any specific drug delivery strategies investigated for this compound?
A17: While the provided research does not delve into specific drug delivery approaches for this compound, optimizing its delivery to target tissues could potentially enhance its therapeutic efficacy and minimize potential side effects.
Q18: Which analytical techniques have been employed for the quantification of this compound in biological fluids?
A18: Various analytical methods have been developed and utilized for quantifying this compound concentrations in biological samples. These methods include gas chromatography (GC) [, , ], high-performance liquid chromatography (HPLC) [, ], and immunoassays like enzyme multiplied immunoassay technique (EMIT) and fluorescence polarization immunoassay (FPIA). []
Q19: Has the presence of this compound been detected in environmental samples?
A19: Research has detected this compound in groundwater samples, indicating its potential presence as a contaminant in water resources. [] This finding highlights the need to assess the environmental fate and potential ecological impact of pharmaceutical compounds like this compound.
Q20: Are there any studies on the dissolution and solubility properties of this compound?
A20: While the provided research doesn't offer detailed insights into the dissolution and solubility characteristics of this compound, understanding these properties is essential for developing optimal formulations with desirable bioavailability and efficacy.
Q21: What is the importance of analytical method validation in the context of this compound research?
A21: Validating analytical methods used to characterize and quantify this compound is crucial for ensuring the accuracy, precision, and specificity of the obtained data. [] These validation procedures are essential for generating reliable and reproducible research findings.
Q22: Does this compound elicit any known immunological responses?
A22: The available research does not provide information on the immunogenicity or potential for inducing immunological responses associated with this compound.
Q23: What are some alternative anticonvulsant drugs to this compound, and how do they compare?
A23: Several alternative anticonvulsant medications are available, each with its own mechanism of action, efficacy, and safety profile. [] Some alternatives include ethosuximide, valproic acid, lamotrigine, and levetiracetam. [] Selecting the most appropriate anticonvulsant requires careful consideration of individual patient factors, seizure type, potential side effects, and drug interactions.
Q24: Are there any specific guidelines for the disposal of this compound?
A24: Proper disposal of pharmaceuticals like this compound is crucial for minimizing environmental contamination. [] Adhering to local regulations and guidelines for pharmaceutical waste disposal is essential.
Q25: What significant milestones have marked the research and development of this compound?
A25: Research into this compound and its applications has evolved over time, encompassing a wide range of disciplines, including medicinal chemistry, pharmacology, toxicology, and environmental science. [] These interdisciplinary efforts have contributed significantly to our understanding of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.